3,4-Di(pyridin-3-yl)pyridine
Overview
Description
3,4-Di(pyridin-3-yl)pyridine is an organic compound that consists of a central pyridine ring substituted at the 3 and 4 positions with pyridin-3-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di(pyridin-3-yl)pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction of 3-bromopyridine with 3,4-dibromopyridine in the presence of a palladium catalyst. The reaction typically employs a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Another method involves the direct arylation of pyridine using a suitable aryl halide and a transition metal catalyst. This method can be optimized by varying the reaction conditions, such as temperature, solvent, and catalyst loading .
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and green solvents can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Di(pyridin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenated pyridines with nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
3,4-Di(pyridin-3-yl)pyridine has several scientific research applications:
Coordination Chemistry: It acts as a ligand in the formation of metal-organic frameworks and coordination complexes.
Materials Science: The compound is used in the synthesis of conductive polymers and organic semiconductors, which are essential components in electronic devices.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Mechanism of Action
The mechanism of action of 3,4-Di(pyridin-3-yl)pyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties and reactivity of the metal center, making it useful in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Di(pyridin-3-yl)pyridine
- 2,4-Di(pyridin-3-yl)pyridine
- 2,5-Di(pyridin-3-yl)pyridine
- 2,6-Di(pyridin-3-yl)pyridine
Uniqueness
3,4-Di(pyridin-3-yl)pyridine is unique due to its specific substitution pattern, which can lead to distinct electronic and steric properties compared to other isomers. This uniqueness can result in different coordination behavior and reactivity, making it suitable for specific applications in materials science and coordination chemistry .
Properties
IUPAC Name |
3,4-dipyridin-3-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-3-12(9-16-6-1)14-5-8-18-11-15(14)13-4-2-7-17-10-13/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLFHYOHRXQMNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NC=C2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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